molecular formula C16H19ClN2OS B1392652 (4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine CAS No. 1242971-13-6

(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine

Cat. No. B1392652
M. Wt: 322.9 g/mol
InChI Key: MTVAONQABCKJQB-UHFFFAOYSA-N
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Description

The compound contains a chlorophenyl group, a morpholinylmethyl group, and a thienylmethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich sulfur atom in the thienyl group, the electron-withdrawing chlorine atom in the chlorophenyl group, and the polar morpholinylmethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of polar groups (like the morpholinylmethyl group) and aromatic systems (like the chlorophenyl and thienyl groups) could impact properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activities : This compound has been used in the synthesis of various derivatives with antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involved multiple steps, including the use of morpholine, and demonstrated significant antimicrobial activities against test microorganisms (Bektaş et al., 2007).

  • Spectroscopic Characterization : In a study of Co(III) complexes, morpholine was utilized as an amine component. These complexes, including [Co(salophen)(morpholine)2]ClO4, were characterized by various spectroscopic methods, providing insights into their chemical structures and interactions (Amirnasr et al., 2001).

  • Kinetics and Reaction Mechanisms : The kinetics of reactions between various dithiocarbonates and amines, including morpholine, were studied, revealing insights into the reaction mechanisms and rate constants. This research provides a deeper understanding of the chemical behavior of such compounds (Castro et al., 2011).

Biological Activities

  • Antidepressive Activity : A derivative, 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, was synthesized and found to have potent antidepressive activities, indicating potential therapeutic applications (Guo Ya-nan, 2010).

  • Antinociceptive Effect : Derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized and demonstrated significant antinociceptive effects in mice, suggesting potential for pain relief applications (Listos Joanna et al., 2013).

  • Anticonvulsant Activity : Enaminones synthesized from cyclic beta-dicarbonyl precursors and morpholine showed potent anticonvulsant activity with low neurotoxicity, highlighting potential applications in neurological disorders (Edafiogho et al., 1992).

Molecular and Structural Studies

  • Crystal Structure Analysis : The crystal structure of dimethomorph, a compound containing a morpholine ring, was determined, providing valuable information about its molecular configuration and interactions (Kang et al., 2015).

  • Quantum Chemical Studies : A study involving novel quinolinone derivatives, synthesized using a secondary amine like morpholine, employed quantum chemical methods to analyze molecular geometry and other properties, contributing to a better understanding of these molecules (Fatma et al., 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. Potential applications could be explored based on the properties of similar compounds .

properties

IUPAC Name

4-chloro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c17-14-1-3-15(4-2-14)18-10-16-9-13(12-21-16)11-19-5-7-20-8-6-19/h1-4,9,12,18H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVAONQABCKJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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